molecular formula C17H12F4N2O4S B2772861 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)propanamide CAS No. 899757-50-7

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)propanamide

Cat. No.: B2772861
CAS No.: 899757-50-7
M. Wt: 416.35
InChI Key: OOFRDEQVONEMSJ-UHFFFAOYSA-N
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Description

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)propanamide is a useful research compound. Its molecular formula is C17H12F4N2O4S and its molecular weight is 416.35. The purity is usually 95%.
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Biological Activity

The compound 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)propanamide is a complex organic molecule characterized by its unique structural components, including a benzothiazole moiety and a trifluoromethyl-substituted phenyl group. This compound has garnered attention in pharmacological research due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Structural Overview

The compound's structure can be broken down as follows:

  • Benzothiazole Core : This heterocyclic structure is associated with various biological activities, particularly in the realm of medicinal chemistry.
  • Dioxido and Oxo Groups : These functional groups contribute to the compound's reactivity and interaction with biological targets.
  • Trifluoromethyl Substitution : The presence of fluorine atoms can enhance lipophilicity and metabolic stability, potentially improving bioavailability.

Anticancer Properties

Research indicates that compounds containing benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds have demonstrated potent inhibitory activity against Kv1.3 channels, which are implicated in cancer cell proliferation and survival .

In vitro studies have reported that derivatives of benzothiazole exhibit cytotoxicity against breast cancer cells (MCF-7), suggesting that the compound may also possess anticancer properties. The mechanism of action is believed to involve apoptosis induction through mitochondrial pathways .

Antimicrobial Activity

Compounds with similar structural features have been evaluated for their antimicrobial properties. The presence of the benzothiazole moiety is often linked to enhanced activity against bacterial strains. For example, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .

Anti-inflammatory Effects

The anti-inflammatory activity of related compounds has been documented in several studies. The incorporation of specific functional groups, such as oxadiazole or thiadiazole rings, has been associated with reduced inflammation markers in vivo . This suggests that the compound may modulate inflammatory pathways effectively.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may interact with specific enzymes or ion channels (e.g., Kv1.3), inhibiting their activity and leading to altered cellular functions.
  • Apoptosis Induction : By promoting apoptotic pathways, the compound can lead to programmed cell death in cancerous cells.
  • Modulation of Inflammatory Pathways : The compound may influence cytokine production and other inflammatory mediators, reducing overall inflammation.

Case Studies and Research Findings

StudyFindings
Demonstrated potent inhibitory activity against Kv1.3 channels in vitro.
Showed significant cytotoxicity against MCF-7 breast cancer cells with low toxicity on normal cells.
Reported anti-inflammatory effects in animal models using similar benzothiazole derivatives.

Properties

IUPAC Name

N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F4N2O4S/c18-13-6-5-10(9-12(13)17(19,20)21)22-15(24)7-8-23-16(25)11-3-1-2-4-14(11)28(23,26)27/h1-6,9H,7-8H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFRDEQVONEMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC(=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F4N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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